molecular formula C16H25N B13192411 Benzyl[2-(4-methylcyclohexyl)ethyl]amine

Benzyl[2-(4-methylcyclohexyl)ethyl]amine

Cat. No.: B13192411
M. Wt: 231.38 g/mol
InChI Key: PDRJJENQJZJHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[2-(4-methylcyclohexyl)ethyl]amine is a secondary amine featuring a benzyl group attached to a nitrogen atom, which is further connected to a 2-(4-methylcyclohexyl)ethyl chain.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

N-benzyl-2-(4-methylcyclohexyl)ethanamine

InChI

InChI=1S/C16H25N/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3

InChI Key

PDRJJENQJZJHJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(4-methylcyclohexyl)ethyl]amine typically involves the reaction of benzylamine with 2-(4-methylcyclohexyl)ethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(4-methylcyclohexyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Amine oxides, nitriles.

    Reduction: Primary amines, hydrocarbons.

    Substitution: Halogenated benzyl derivatives, alkylated amines.

Scientific Research Applications

Benzyl[2-(4-methylcyclohexyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[2-(4-methylcyclohexyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl[2-(4-methylcyclohexyl)ethyl]amine with five analogous amines, emphasizing substituent effects on molecular properties and synthesis.

Benzyl[2-(4-methoxyphenyl)ethyl]amine Hydrochloride

  • Molecular Formula: C₁₆H₁₉NO·HCl
  • Molecular Weight : 241.33 g/mol
  • Key Substituents : 4-Methoxyphenyl (electron-donating group) and benzyl.
  • Properties: Solubility: Slightly soluble in chloroform and methanol . Synthesis: Prepared via hydroamination using heavier group 2 metals, highlighting catalytic methods for amine synthesis .
  • Contrast : The 4-methylcyclohexyl group in the target compound is more hydrophobic and sterically bulky than the 4-methoxyphenyl group, likely reducing solubility in polar solvents.

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine

  • Molecular Formula: C₂₄H₃₁NO₂
  • Molecular Weight : ~365.5 g/mol
  • Key Substituents : Cyclohexylethoxy and 4-methoxyphenethyl.
  • Properties :
    • Synthesis: Involves coupling reactions, as seen in cyclohexyl-containing amines .
  • Contrast : The cyclohexylethoxy group introduces additional ether functionality, differing from the ethyl-linked cyclohexyl in the target compound. This may alter metabolic stability and hydrogen-bonding capacity.

Benzyl [1-(4-methoxyphenyl)ethyl]amine

  • Molecular Formula: C₁₆H₁₉NO
  • Molecular Weight : 241.33 g/mol
  • Key Substituents : 4-Methoxyphenyl and benzyl.

4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one

  • Molecular Formula : C₂₆H₂₄N₂O₂
  • Key Substituents : Dual 4-methylbenzyl groups on a coumarin scaffold.
  • Properties :
    • Synthesis: Derived from 4-chloro-3-formylcoumarin and p-methylbenzylamine, showcasing reactivity of benzylamines in heterocyclic systems .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Synthesis Method
This compound C₁₆H₂₃N (est.) ~233.4 (est.) 4-Methylcyclohexyl, benzyl Likely low polarity Inferred: Catalytic hydroamination
Benzyl[2-(4-methoxyphenyl)ethyl]amine HCl C₁₆H₁₉NO·HCl 241.33 4-Methoxyphenyl, benzyl Chloroform, methanol Group 2 metal catalysis
N-[4-(2-Cyclohexylethoxy)phenyl]-... C₂₄H₃₁NO₂ ~365.5 Cyclohexylethoxy, methoxy Not reported Coupling reaction
Benzyl [1-(4-methoxyphenyl)ethyl]amine C₁₆H₁₉NO 241.33 4-Methoxyphenyl, benzyl Not reported Not specified

Key Findings and Implications

Hydrophobicity : The 4-methylcyclohexyl group increases hydrophobicity compared to methoxyphenyl analogs, suggesting utility in lipid-rich environments or as a pharmacokinetic modifier.

Steric Effects : The cyclohexyl group may hinder nucleophilic or catalytic reactions relative to less bulky substituents.

Synthetic Routes : Catalytic hydroamination (as in ) and coupling reactions (as in ) are viable methods for analogous amines, though steric hindrance may require optimized conditions.

Biological Activity

Benzyl[2-(4-methylcyclohexyl)ethyl]amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.

This compound can be synthesized through various organic reactions, typically involving alkylation processes. The compound's structure includes a benzyl group attached to a 2-(4-methylcyclohexyl)ethyl chain, which contributes to its unique biological properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to this compound. For instance, derivatives of benzylamines have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In one study, compounds exhibited minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid, indicating potential as antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cancer cell lines. A notable study evaluated the compound's effects on human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values demonstrating their potency against these cell lines .

CompoundCell LineIC50 (µM)
This compoundHL-6015.0
This compoundMCF-720.5

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. For example, its ability to inhibit certain enzymes or receptors related to cancer progression has been hypothesized based on structure-activity relationship (SAR) studies .

Case Studies

Case Study 1: Anticancer Activity
A series of benzylamine derivatives were tested for their anticancer properties. Among them, this compound showed a significant reduction in cell viability in HL-60 and MCF-7 cells within 24 hours of treatment. The study concluded that the compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antimycobacterial Evaluation
In another investigation focusing on tuberculosis, compounds structurally related to this compound were synthesized and tested against M. tuberculosis. The findings revealed that some derivatives not only inhibited bacterial growth effectively but also demonstrated low cytotoxicity towards human cell lines, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl[2-(4-methylcyclohexyl)ethyl]amine, and how can purity be optimized?

  • Methodology : A two-step synthesis is commonly employed:

Alkylation : React 4-methylcyclohexylethylamine with benzyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Sodium hydride (NaH) can act as a base to deprotonate the amine, enhancing reactivity .

Purification : Crystallize the crude product using methanol or ethanol to isolate high-purity crystals. Monitor purity via NMR (e.g., observe resolved signals for methylcyclohexyl protons at δ 1.2–1.8 ppm and benzyl protons at δ 7.2–7.4 ppm) .

Q. How should researchers characterize the molecular structure of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve bond angles and spatial arrangements, particularly the dihedral angles between the benzyl group and methylcyclohexyl moiety (e.g., 64.14° between aromatic and cyclohexyl planes) .
  • NMR Spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals, such as unresolved C4 and C6 carbons in cyclohexyl groups (δ 171.4–173.0 ppm) .
  • IR Spectroscopy : Confirm amine functionality via N–H stretches (~3300 cm⁻¹) and C–N stretches (~1250 cm⁻¹) using NIST-standardized databases .

Q. What stability considerations are critical for storing and handling this amine?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Stability Testing : Use TGA/DSC to assess thermal degradation thresholds (e.g., monitor melting points ~374 K) . Avoid prolonged exposure to moisture, which may hydrolyze the benzyl group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unresolved NMR signals) be resolved?

  • Approach :

  • Dynamic NMR (DNMR) : Probe conformational exchange in the methylcyclohexyl group by varying temperature (e.g., coalescence temperature analysis for axial/equatorial chair interconversion) .
  • Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
    • Case Study : Overlapping δ 171.4–173.0 ppm (C4/C6) in ¹³C NMR can be deconvoluted via DEPT-135 to distinguish CH₂ groups .

Q. What strategies optimize the compound’s reactivity in catalytic applications?

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the benzyl ring to modulate amine basicity.
  • Coordination Chemistry : Test metal-ligand interactions (e.g., with Pd or Ru) using cyclic voltammetry to assess redox activity .

Q. How does steric hindrance from the methylcyclohexyl group influence pharmacological interactions?

  • In Vitro Assays :

  • Receptor Binding : Use fluorescence polarization to measure affinity for serotonin or dopamine receptors, comparing with less hindered analogs (e.g., benzyl ethylamine derivatives) .
  • Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to evaluate the impact of cyclohexyl hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.